molecular formula C27H32N4O2 B344557 1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 942864-10-0

1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B344557
CAS No.: 942864-10-0
M. Wt: 444.6g/mol
InChI Key: PJGLKVBCEXSJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrrolidin-2-one moiety: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative.

    Attachment of the 4-ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

    Incorporation of the 4-methylpiperidin-1-yl group: This step involves the reaction of the intermediate with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
  • 1-(4-ethylphenyl)ethyl][3-(2-methylpiperidin-1-yl)propyl]amine

Uniqueness

1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2/c1-3-20-8-10-22(11-9-20)30-17-21(16-25(30)32)27-28-23-6-4-5-7-24(23)31(27)18-26(33)29-14-12-19(2)13-15-29/h4-11,19,21H,3,12-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGLKVBCEXSJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCC(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.